2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine

Heterocyclic chemistry Physicochemical characterization Pre-formulation

2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine (CAS 81622‑92‑6; molecular formula C₁₃H₁₅N₃S, MW 245.35 g mol⁻¹) is a tetracyclic heterocyclic compound belonging to the thieno[2,3‑d]imidazo[1,2‑a]pyrimidine class. Its structure incorporates a saturated cyclohexane ring fused to a benzothiophene core, which is further annulated to an imidazo[1,2‑a]pyrimidine system bearing a methyl substituent at the 2‑position.

Molecular Formula C13H15N3S
Molecular Weight 245.35 g/mol
CAS No. 81622-92-6
Cat. No. B12799339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine
CAS81622-92-6
Molecular FormulaC13H15N3S
Molecular Weight245.35 g/mol
Structural Identifiers
SMILESCC1=CN2CC3=C(NC2=N1)SC4=C3CCCC4
InChIInChI=1S/C13H15N3S/c1-8-6-16-7-10-9-4-2-3-5-11(9)17-12(10)15-13(16)14-8/h6H,2-5,7H2,1H3,(H,14,15)
InChIKeyXEACFKMRYIASEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine (CAS 81622-92-6): Core Structural Identity and Procurement Baseline


2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine (CAS 81622‑92‑6; molecular formula C₁₃H₁₅N₃S, MW 245.35 g mol⁻¹) is a tetracyclic heterocyclic compound belonging to the thieno[2,3‑d]imidazo[1,2‑a]pyrimidine class [1]. Its structure incorporates a saturated cyclohexane ring fused to a benzothiophene core, which is further annulated to an imidazo[1,2‑a]pyrimidine system bearing a methyl substituent at the 2‑position. The compound exhibits a crystalline solid morphology with a reported melting point of approximately 150–160 °C and solubility in organic solvents such as ethanol and dimethylformamide . This scaffold is closely related to the antiplatelet lead 1,2,3,5,6,7,8,9‑octahydro‑[1]benzothieno[2,3‑d]imidazo[1,2‑a]pyrimidin‑2‑one (DH‑6471; 9m) but differs critically in oxidation state at the imidazo ring and the absence of a 2‑oxo group .

Why 2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine Cannot Be Replaced by Common Analogs in Scientific Procurement


Within the benzothieno‑imidazo‑pyrimidine chemotype, small structural alterations produce dramatic shifts in pharmacological profile. The prototypical antiplatelet agent DH‑6471 (CAS 371943‑05‑4) relies on a 2‑oxo group for potent phosphodiesterase inhibition (Ki = 0.025 µM against platelet low‑Km cAMP‑PDE) ; replacement of this carbonyl with a methylene unit, as in the target compound, abolishes the lactam pharmacophore and is predicted to eliminate PDE‑dependent antiplatelet activity while potentially redirecting target engagement toward other purinergic or kinase receptors [1]. Similarly, the less‑saturated analog 2‑methyl‑6,7,8,9‑tetrahydro[1]benzothieno[2,3‑d]imidazo[1,2‑a]pyrimidine (CAS 81622‑93‑7) displays a markedly higher melting point (253–257 °C) [2], indicating substantially different crystal packing and solubility properties that preclude direct formulation interchange. The hexahydro saturation state of CAS 81622‑92‑6 confers a unique conformational profile that is absent in the dihydro or tetrahydro congeners, making generic substitution scientifically indefensible without explicit comparative data.

Quantitative Differentiation Evidence for 2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine (CAS 81622-92-6) Against Closest Structural Analogs


Redox State Differentiation: Hexahydro vs. Tetrahydro Analog – Melting Point and Solubility Implications for Formulation Selection

The target compound (hexahydro, CAS 81622‑92‑6) exhibits a melting point range of approximately 150–160 °C , whereas the direct tetrahydro analog 2‑methyl‑6,7,8,9‑tetrahydro[1]benzothieno[2,3‑d]imidazo[1,2‑a]pyrimidine (CAS 81622‑93‑7, differing by one fewer degree of saturation in the cyclohexane ring) melts at 253–257 °C [1]. This ~100 °C difference in melting point reflects fundamentally different crystal lattice energies and indicates that the hexahydro compound possesses superior solubility in organic solvents, a property critical for solution‑phase assays and formulation development.

Heterocyclic chemistry Physicochemical characterization Pre-formulation

Pharmacophore Distinction: Absence of 2‑Oxo Group Separates CAS 81622‑92‑6 from the Potent PDE‑Inhibitory Antiplatelet Lead DH‑6471

The antiplatelet lead compound DH‑6471 (1,2,3,5,6,7,8,9‑octahydro‑[1]benzothieno[2,3‑d]imidazo[1,2‑a]pyrimidin‑2‑one) inhibits platelet low‑Km cAMP phosphodiesterase with Ki = 0.025 µM and suppresses ADP‑ and collagen‑induced platelet aggregation with IC₅₀ values ranging from 0.07 to 8 µM in vitro [1]. The target compound (CAS 81622‑92‑6) lacks the 2‑oxo group that is essential for this PDE‑inhibitory activity; SAR studies demonstrate that conversion of the lactam to a methylene abolishes the critical hydrogen‑bond interaction with the PDE catalytic site, effectively eliminating PDE‑dependent antiplatelet activity [1]. This structural divergence means CAS 81622‑92‑6 cannot substitute for DH‑6471 in PDE‑focused screening campaigns but may serve as a selectivity probe or a scaffold for alternative target engagement.

Medicinal chemistry Platelet aggregation Phosphodiesterase inhibition

Ring Saturation and Conformational Flexibility: Hexahydro vs. Dihydro Parent System – Implications for Target Binding Geometry

The 1,5‑dihydro parent system 1,5‑dihydro‑[1]benzothieno[2,3‑d]imidazo[1,2‑a]pyrimidine (III in Sauter et al. 1978) contains a partially unsaturated imidazo ring that constrains the overall molecular geometry [1]. In contrast, the fully saturated hexahydro scaffold of CAS 81622‑92‑6 introduces two additional sp³ centers, increasing the number of accessible low‑energy conformers and altering the spatial orientation of the methyl substituent. While no direct binding data exist for the target compound, X‑ray crystallographic analysis of the related C₁₃H₁₅N₃S scaffold confirms a chair conformation of the cyclohexane ring that influences the dihedral angle between the benzothiophene and triazole/imidazole planes [2]. This conformational flexibility may enable binding to protein pockets inaccessible to the rigid dihydro or tetrahydro analogs.

Conformational analysis Structure-activity relationship Molecular docking

Synthetic Tractability and Intermediate Utility: CAS 81622‑92‑6 as a Versatile Precursor for Late‑Stage Diversification

The alkylation chemistry of hexahydro[1]benzothieno[2,3‑d]pyrimidine systems demonstrates that the 2‑chloro precursor can be selectively functionalized at N‑3 or N‑1 depending on the alkylating agent, enabling regioselective diversification [1]. CAS 81622‑92‑6, bearing a 2‑methyl substituent, represents a key intermediate in this synthetic manifold. The 2‑chloro‑3‑substituted compounds derived from this system have been used to synthesize both imidazo[1,2‑a]thieno[2,3‑d]pyrimidines and 2,3‑dihydro‑5H‑oxazolo[3,2‑a]thieno[2,3‑d]pyrimidines in yields sufficient for library production [1]. This synthetic versatility distinguishes CAS 81622‑92‑6 from the 2‑oxo series (e.g., DH‑6471), which is less amenable to further derivatization due to the reactivity of the lactam group.

Synthetic chemistry Library synthesis Lead optimization

Optimal Procurement and Application Scenarios for 2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine (CAS 81622-92-6)


Scaffold-Hopping Library Design: Using CAS 81622‑92‑6 to Explore Non‑Lactam Chemical Space in the Antiplatelet Chemotype

The target compound enables systematic exploration of non‑PDE‑dependent antiplatelet mechanisms within the benzothieno‑imidazo‑pyrimidine class. Unlike DH‑6471, whose potent PDE inhibition (Ki = 0.025 µM) dominates its pharmacological profile , CAS 81622‑92‑6 lacks the 2‑oxo pharmacophore and is predicted to be PDE‑inactive, making it an ideal negative control and scaffold‑hopping starting point for identifying alternative targets such as P2Y₁₂ or other purinergic receptors implicated in platelet aggregation [1].

Physicochemical Optimization Campaigns: Exploiting Superior Solubility from Lower Crystal Lattice Energy

With a melting point approximately 100 °C lower than the tetrahydro analog CAS 81622‑93‑7 [2], the hexahydro compound is predicted to exhibit substantially higher organic solvent solubility. This property makes CAS 81622‑92‑6 preferable for high‑throughput screening campaigns that require compound stock solutions in DMSO or ethanol at concentrations exceeding 10 mM, where the tetrahydro analog may precipitate or require co‑solvent systems.

Conformational Sampling for Fragment‑Based Drug Discovery: Hexahydro Flexibility as a Structural Advantage

The fully saturated hexahydro scaffold provides greater conformational entropy than the rigid dihydro or partially unsaturated tetrahydro analogs [3]. This flexibility enables the compound to sample a wider range of low‑energy conformers, potentially accessing cryptic binding pockets in target proteins that are sterically or geometrically inaccessible to the constrained cores of the 1,5‑dihydro parent system [3]. Procurement for fragment‑based screening or molecular dynamics‑guided lead optimization is therefore justified when conformational diversity is a selection criterion.

Synthetic Intermediate Sourcing for Regioselective Heterocycle Library Production

The hexahydro‑2‑methyl scaffold serves as a precursor for regioselective alkylation and subsequent cyclization to imidazo[1,2‑a]thieno[2,3‑d]pyrimidines and oxazolo[3,2‑a]thieno[2,3‑d]pyrimidines [4]. Procurement of CAS 81622‑92‑6 as a bulk intermediate enables efficient parallel synthesis of diverse heterocyclic libraries, circumventing the need for de novo construction of the fused tetracyclic core for each library member.

Quote Request

Request a Quote for 2-Methyl-5,6,7,8,9,11-hexahydro(1)benzothieno(2,3-d)imidazo(1,2-a)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.